molecular formula C18H17NO3 B2458268 (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide CAS No. 2035004-26-1

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2458268
CAS No.: 2035004-26-1
M. Wt: 295.338
InChI Key: DSVMDDFSUNGXTM-MDZDMXLPSA-N
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Description

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Biological Activity

The compound (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide is an organic molecule characterized by its unique structural features, which include both benzofuran and furan moieties. These heterocyclic structures are often associated with a variety of biological activities, making them of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and other relevant pharmacological effects.

Chemical Structure

The IUPAC name for the compound is (E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide . Its molecular formula is C18H17NO3C_{18}H_{17}NO_3, and it features a complex arrangement of aromatic rings that contribute to its biological properties.

Antimicrobial Activity

Recent studies suggest that compounds with benzofuran and furan structures exhibit significant antimicrobial properties. The compound has been proposed to possess potential antimicrobial activity due to its structural characteristics:

  • Mechanism : The presence of the benzofuran and furan rings may enhance the ability of the compound to interact with microbial cell membranes or specific enzymes, leading to increased antimicrobial efficacy.
  • Comparative Analysis : In comparison to known antimicrobial agents such as cetylpyridinium chloride and domiphen bromide, this compound may offer broader applications due to its unique structural features that are less common in existing antimicrobial agents.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to microbial growth or disease processes:

  • Target Enzymes : Specific enzymes involved in bacterial cell wall synthesis or metabolic pathways could be inhibited by this compound, contributing to its antimicrobial action.
  • Research Findings : Studies have indicated that similar compounds show promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.78 to 6.25 μg/mL .

Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various benzofuran derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the benzofuran structure significantly influenced their activity. Compounds exhibiting substitutions at specific positions showed enhanced potency, suggesting a structure-activity relationship (SAR) that could be explored further for developing new antimycobacterial agents .

Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of compounds related to furan derivatives. At a concentration of 64 µg/mL, certain derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger. This highlights the potential of furan-containing compounds in treating fungal infections .

Data Table: Biological Activities Summary

Activity TypeTarget OrganismsObserved MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.78 - 6.25
AntimicrobialEscherichia coli0.78 - 6.25
AntifungalCandida albicans64
AntitubercularMycobacterium tuberculosisVaries by derivative

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(10-9-15-7-4-12-21-15)19-11-3-6-16-13-14-5-1-2-8-17(14)22-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMDDFSUNGXTM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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